

An In-depth Technical Guide to 2-(Tritylamino)ethanol: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-(Tritylamino)ethanol

Cat. No.: B1351420

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Abstract

2-(Tritylamino)ethanol, also known as N-Tritylethanolamine, is a valuable bifunctional organic compound that incorporates a bulky, acid-labile trityl protecting group on an amino alcohol scaffold. This structure makes it a significant intermediate in organic synthesis, particularly in the construction of complex molecules where selective protection of a primary amine is required while leaving a primary hydroxyl group available for subsequent reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of bioactive molecules.

Chemical Structure and Identifiers

The structure of **2-(Tritylamino)ethanol** consists of an ethanolamine backbone where the nitrogen atom is substituted with a triphenylmethyl (trityl) group. This bulky trityl group provides steric hindrance and defines the compound's primary role as a protected amine.

Figure 1: Chemical structure of **2-(Tritylamino)ethanol**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(Tritylamino)ethanol
CAS Number	24070-16-4[1]
Molecular Formula	C ₂₁ H ₂₁ NO[1]
SMILES	<chem>C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO</chem>
InChI	InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2
InChIKey	GHSBJDZSBNDAGL-UHFFFAOYSA-N
Synonyms	N-Tritylethanolamine, 2-(Triphenylmethylamino)ethanol, N-Trityl-2-aminoethanol, Ethanol, 2-[(triphenylmethyl)amino]-

Physicochemical Properties

The physical and chemical properties of **2-(Tritylamino)ethanol** are largely dictated by the interplay between the polar amino alcohol portion and the large, nonpolar trityl group.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	303.40 g/mol	[2]
Appearance	Solid / Amorphous powder	
Melting Point	85-86 °C	[3]
Boiling Point	Data not available (likely decomposes)	
Exact Mass	303.16200	[1]
LogP	3.56 - 3.95	[1][2]
Topological Polar Surface Area (TPSA)	32.26 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	6	[2]
Storage Conditions	2-8°C, protect from light	[1][2]

Solubility

Experimental solubility data for **2-(Tritylamino)ethanol** is not widely published. However, based on its structure, a qualitative solubility profile can be inferred:

- **Insoluble in Water:** The large, hydrophobic triphenylmethyl group dominates the molecule, making it insoluble in aqueous solutions.
- **Soluble in Polar Aprotic and Halogenated Solvents:** Expected to be soluble in solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.
- **Soluble in Polar Protic Solvents:** Likely soluble in alcohols such as ethanol and methanol.
- **Sparingly Soluble to Insoluble in Nonpolar Solvents:** Expected to have low solubility in aliphatic hydrocarbons like hexane and heptane.

Spectroscopic Properties

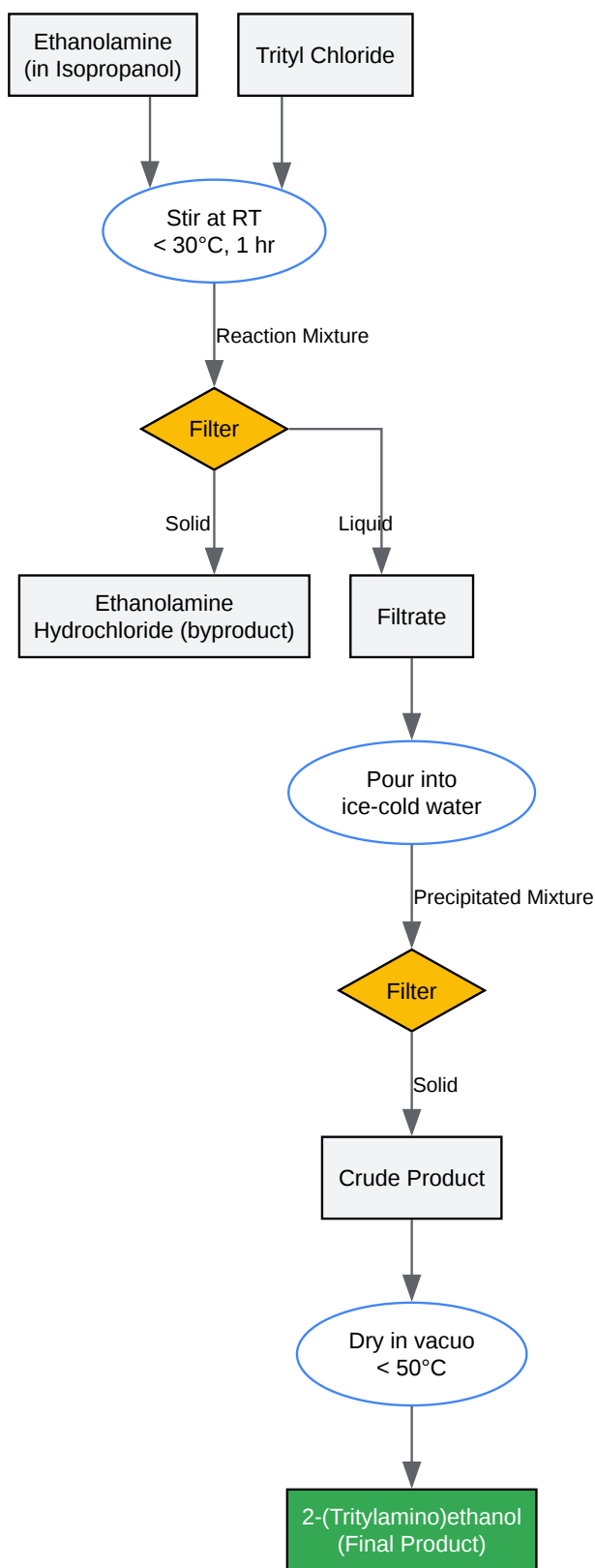
While specific experimental spectra for **2-(Tritylamino)ethanol** are not readily available in public databases, the expected characteristics can be predicted based on its structure.

- ^1H NMR: The spectrum would show characteristic signals for the trityl group's aromatic protons, typically as a complex multiplet in the 7.2-7.5 ppm range. The two methylene groups (-CH₂-N and -CH₂-O) would appear as triplets or complex multiplets in the 2.5-4.0 ppm range. Signals for the -NH and -OH protons would also be present, with chemical shifts that are variable depending on the solvent and concentration.
- ^{13}C NMR: The spectrum would be characterized by multiple signals in the aromatic region (approx. 126-145 ppm) corresponding to the trityl group carbons. The quaternary carbon of the trityl group would appear around 70-80 ppm. The two aliphatic carbons would have distinct signals, with the carbon adjacent to the oxygen (-CH₂-O) being more deshielded (approx. 60-65 ppm) than the carbon adjacent to the nitrogen (-CH₂-N, approx. 40-45 ppm).
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3400 cm⁻¹, an N-H stretch around 3300 cm⁻¹, C-H stretches for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and strong C-C aromatic stretches around 1450-1600 cm⁻¹.
- Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 303.4. A prominent fragment would be the highly stable trityl cation [C(Ph)₃]⁺ at m/z 243.

Synthesis and Experimental Protocols

2-(Tritylamino)ethanol is typically synthesized by the nucleophilic substitution of a trityl halide with ethanolamine. The amine is a stronger nucleophile than the hydroxyl group, leading to selective N-tritylation.

Synthesis Workflow



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Figure 2: Workflow for the synthesis of **2-(Tritylamino)ethanol**.

Detailed Experimental Protocol

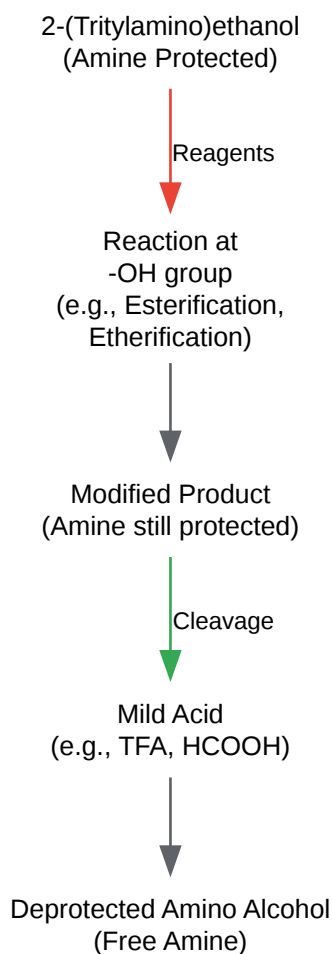
The following protocol is adapted from established literature procedures.

- Materials:
 - Ethanolamine (2-aminoethanol)
 - Triphenylchloromethane (Trityl chloride)
 - Isopropanol (Solvent)
 - Ice-cold water
- Procedure:
 - A solution of ethanolamine (4.0 equivalents) in isopropanol is prepared in a reaction vessel and stirred until homogeneous.
 - Trityl chloride (1.0 equivalent) is added slowly to the solution over 1 hour, with stirring. The reaction temperature is maintained below 30°C. During this addition, ethanolamine hydrochloride precipitates as a white solid.
 - After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
 - The precipitated ethanolamine hydrochloride is removed by filtration.
 - The filtrate is then slowly poured into a separate vessel containing ice-cold water, causing the desired product to precipitate.
 - The precipitated **2-(Tritylamino)ethanol** is collected by filtration.
 - The solid product is dried in a vacuum oven at a temperature not exceeding 50°C to yield the final product.

Reactivity and Use as a Protective Group

The primary utility of **2-(Tritylamino)ethanol** stems from the properties of the N-trityl group. This group serves as an effective protecting group for the primary amine.

- **Stability:** The N-trityl bond is stable to basic, neutral, and many nucleophilic conditions. This allows for chemical transformations to be performed on other parts of the molecule, such as the free hydroxyl group.
- **Lability:** The group is readily cleaved under mild acidic conditions. The mechanism proceeds via the formation of the highly stable triphenylmethyl carbocation. This acid sensitivity allows for selective deprotection in the presence of other, more robust protecting groups (e.g., Boc, Cbz under certain conditions).



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Figure 3: Conceptual workflow for using **2-(Tritylamino)ethanol** in synthesis.

Deprotection Protocol

A general procedure for the deprotection of an N-trityl group involves treatment with a mild acid.

- Materials:
 - N-trityl protected compound
 - Dichloromethane (DCM)
 - Trifluoroacetic acid (TFA) or Formic Acid (88-97%)
 - Saturated aqueous sodium bicarbonate solution
- Procedure:
 - The N-trityl protected compound is dissolved in DCM.
 - A solution of TFA in DCM (e.g., 1-5%) or formic acid is added to the mixture at room temperature.
 - The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - The reaction is carefully quenched by the addition of saturated sodium bicarbonate solution.
 - The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product can be purified by column chromatography to separate the deprotected amine from the triphenylmethanol byproduct.

Applications in the Synthesis of Bioactive Molecules

While **2-(Tritylamino)ethanol** may not be a direct precursor to a specific marketed drug, N-trityl protected amino alcohols are a critical class of building blocks in drug discovery and

development. Their ability to introduce a chiral amino alcohol moiety is particularly important.

- **Synthesis of Chiral Ligands:** Proline-derived amino alcohols, synthesized from N-tritylprolinal, are highly effective chiral ligands in asymmetric catalysis, a key technology in modern pharmaceutical manufacturing.
- **Building Blocks for Natural Products and Analogs:** The 1,2-amino alcohol motif is present in numerous biologically active molecules. For instance, this structural unit is found in natural products like the potent anticancer agent dolastatin and in various serine protease inhibitors. The use of N-trityl protected synthons allows for the controlled, stereoselective construction of these complex targets.
- **Pseudopeptide Synthesis:** N-trityl amino alcohols can be used in the synthesis of pseudopeptides, which are peptide mimics with modified backbones. These compounds are explored in drug discovery for their potential to inhibit protein-protein interactions or protein aggregation, which is relevant in neurodegenerative diseases.

Conclusion

2-(Tritylamino)ethanol is a synthetically versatile intermediate whose value is defined by the robust yet easily removable N-trityl protecting group. It provides chemists with a stable scaffold to perform reactions on its hydroxyl group before liberating the primary amine under mild acidic conditions. While a lack of readily available spectroscopic and physical data presents a minor challenge, its straightforward synthesis and the well-understood reactivity of the trityl group ensure its continued relevance. For researchers in organic synthesis and drug development, **2-(Tritylamino)ethanol** and related N-trityl amino alcohols remain important tools for the efficient and selective construction of complex, biologically relevant molecules.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Tritylamino)ethanol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351420#2-tritylamino-ethanol-chemical-properties-and-structure]

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